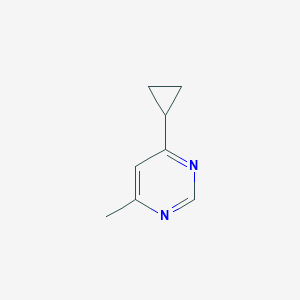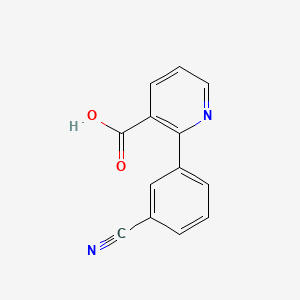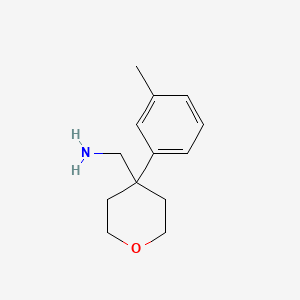
C-(4-m-Tolyl-tetrahydro-pyran-4-yl)-methylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
C-(4-m-Tolyl-tetrahydro-pyran-4-yl)-methylamine is a useful research compound. Its molecular formula is C13H19NO and its molecular weight is 205.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
Synthesis of p-aminobenzoic acid diamides : C-(4-m-Tolyl-tetrahydro-pyran-4-yl)-methylamine is used in the synthesis of various diamides. This process involves acylation reactions and has led to the formation of diamides with potential application in chemical research (Agekyan & Mkryan, 2015).
Development of Key Intermediates for CCR5 Antagonist : It plays a crucial role in the synthesis of key intermediates for the CCR5 antagonist TAK-779. This synthesis involves reductive alkylation and is essential in medicinal chemistry (Hashimoto et al., 2002).
Molecular Structure Studies : The compound has been used in studies focusing on the molecular structure of various chemicals. For instance, its derivatives have been synthesized and analyzed for their crystal structure, providing insights into molecular conformations and interactions (Lv et al., 2009).
Medicinal Chemistry and Drug Design
Development of PDE9A Inhibitors : It has been utilized in the design of novel PDE9A inhibitors. These inhibitors show potential in treating cognitive disorders and have progressed into clinical trials, highlighting the compound's significance in pharmaceutical research (Verhoest et al., 2012).
Synthesis of Pyrazolopyranopyrimidines : Research has been conducted on pyrazolopyranopyrimidines derived from reactions involving this compound. These pyrazolopyranopyrimidines have shown potential anti-inflammatory properties, indicating possible therapeutic applications (Zaki et al., 2006).
Kinase Inhibitor Development : It has been used in the synthesis of kinase inhibitors, specifically targeting c-Src/Abl kinases. These inhibitors are critical in cancer research and have shown efficacy in preclinical models (Hennequin et al., 2006).
Propiedades
IUPAC Name |
[4-(3-methylphenyl)oxan-4-yl]methanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-3-2-4-12(9-11)13(10-14)5-7-15-8-6-13/h2-4,9H,5-8,10,14H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPEMLQIYXUKIIZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2(CCOCC2)CN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(3,4-Dihydro-2H-[1,8]naphthyridin-1-yl)-2,2-dimethyl-propan-1-one](/img/structure/B1320013.png)
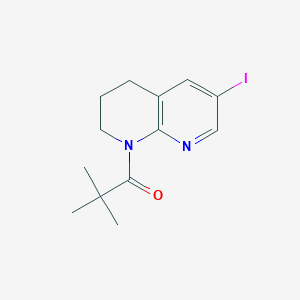
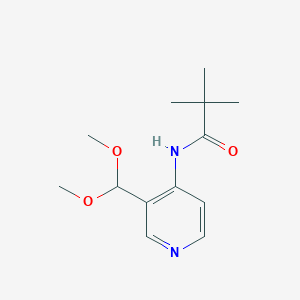
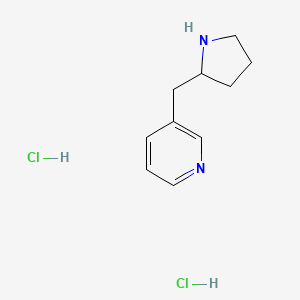
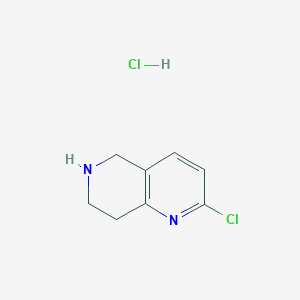
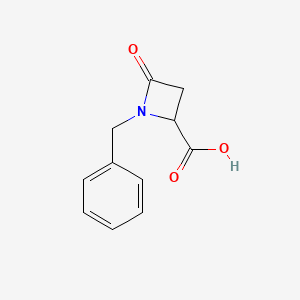
![3-Bromo-7-iodothieno[3,2-C]pyridin-4-amine](/img/structure/B1320027.png)
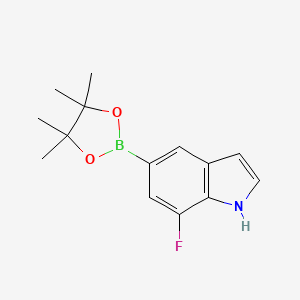
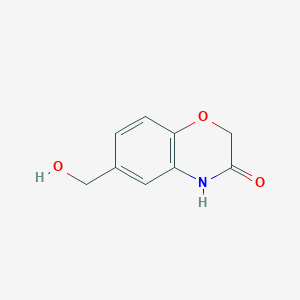
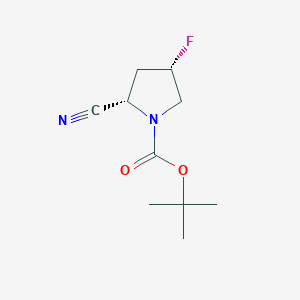

![2-(Trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine](/img/structure/B1320039.png)
